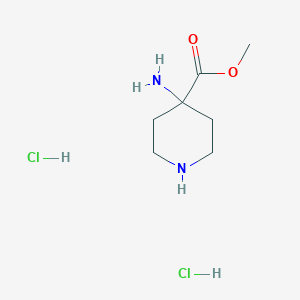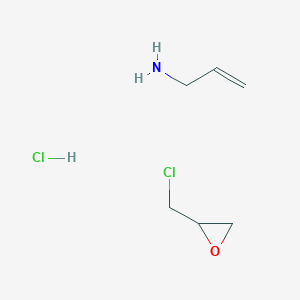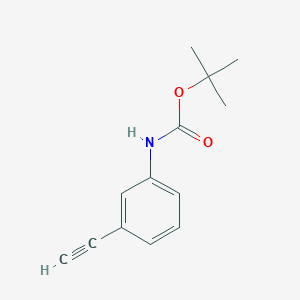
Tert-butyl 3-ethynylphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “Tert-butyl 3-ethynylphenylcarbamate”, we can infer from related compounds. For instance, tert-butyl esters are often synthesized from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate .
Aplicaciones Científicas De Investigación
Material Science and Photophysics
Compounds containing tert-butyl groups and ethynyl linkages are extensively studied for their applications in material science, particularly in the development of thermally activated delayed fluorescence materials. These materials, which include similar structural features, are synthesized through coupling reactions and are analyzed for their electronic, photophysical, and electrochemical properties. Their applications are crucial in the development of advanced materials for optoelectronic devices due to their ability to tune the energy gap between singlet and triplet states, enhancing their performance in organic light-emitting diodes (OLEDs) (Huang et al., 2014).
Synthetic Chemistry
The tert-butyl group, often used as a protecting group in synthetic organic chemistry, plays a significant role in facilitating complex synthetic reactions. Studies have explored its utility in the synthesis of various organic compounds, demonstrating its importance in improving reaction conditions and yields. For example, the synthesis of tert-butyl-2-amino-4-phenethylphenylcarbamate showcases the application of tert-butyl groups in optimizing synthetic routes, indicating potential methodologies that could be applied to similar compounds for the development of novel organic molecules (Liu Feng-hu, 2014).
Crystallography and Molecular Structure
The study of carbamate derivatives, including those with tert-butyl groups, extends to crystallography, where their molecular structures are elucidated through X-ray diffraction. These studies not only reveal the molecular conformation and interactions such as hydrogen bonds but also contribute to the understanding of how such structures influence the physical properties and stability of the compounds. This knowledge is crucial for designing compounds with desired physical and chemical properties for various applications, including pharmaceuticals and materials science (Das et al., 2016).
Environmental Applications
Research into the tert-butyl group and related structures also extends to environmental applications, such as carbon dioxide fixation. The bifunctional frustrated Lewis pairs containing tert-butyl groups are investigated for their ability to react with small molecules, demonstrating potential pathways for carbon capture and utilization. These studies provide insights into developing novel materials and catalysts for environmental remediation and sustainable chemistry practices (Theuergarten et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(3-ethynylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-5-10-7-6-8-11(9-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBYRQRBCBWDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460901 |
Source


|
| Record name | tert-butyl 3-ethynylphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-ethynylphenylcarbamate | |
CAS RN |
185619-66-3 |
Source


|
| Record name | tert-butyl 3-ethynylphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-ethynylphenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






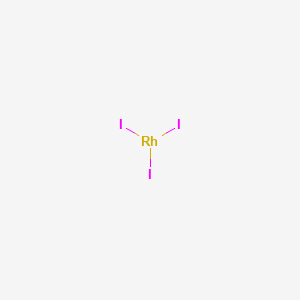
![2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B70024.png)

![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)

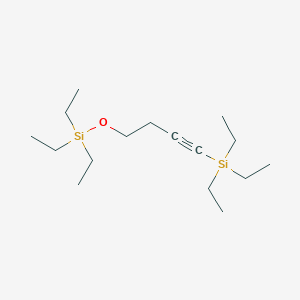
![3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B70036.png)
